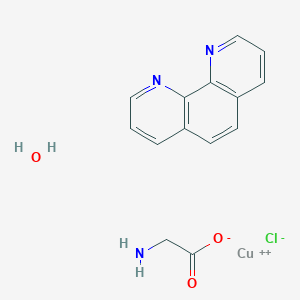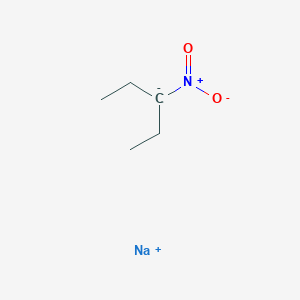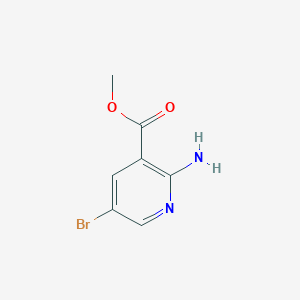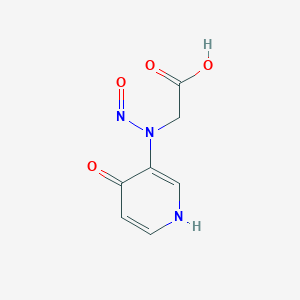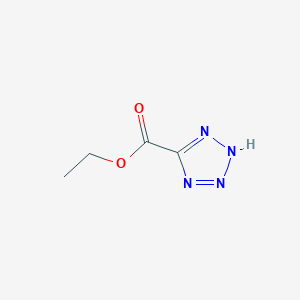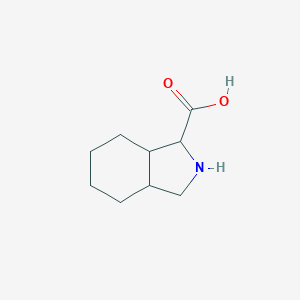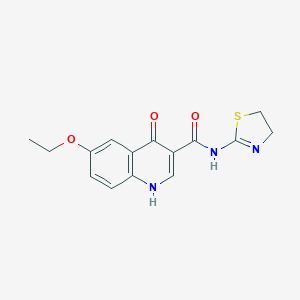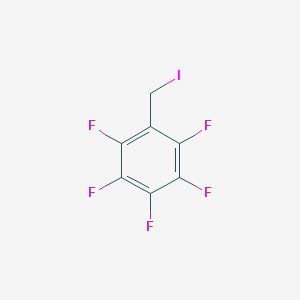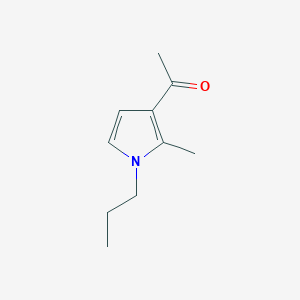
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and psychoactive effects. However, it has also been the subject of scientific research due to its potential applications in medicine and neuroscience.
Wirkmechanismus
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the euphoric and stimulant effects associated with the drug.
Biochemische Und Physiologische Effekte
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. These include increased heart rate and blood pressure, hyperthermia, and changes in the levels of various hormones and neurotransmitters in the brain. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have neurotoxic effects, leading to the degeneration of neurons in certain areas of the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been used extensively in laboratory experiments due to its potent effects on the central nervous system. However, its use is limited by its potential neurotoxicity and the risk of addiction and abuse. Additionally, the variability of effects between different individuals and strains of animals can make it difficult to draw definitive conclusions from experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone. These include further investigations into its potential therapeutic applications, such as its use in the treatment of mood disorders and neurodegenerative diseases. Additionally, research into the neurotoxic effects of the drug and its potential for addiction and abuse is needed to better understand the risks associated with its use. Finally, the development of new and more effective treatments for addiction to 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone and other synthetic cathinones is an important area of research.
Synthesemethoden
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and isopropylamine in the presence of a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested as a potential treatment for depression, anxiety, and other mood disorders. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
112722-70-0 |
|---|---|
Produktname |
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(2-methyl-1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-6-11-7-5-10(8(11)2)9(3)12/h5,7H,4,6H2,1-3H3 |
InChI-Schlüssel |
ZJRRVDRNOOTDGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1C)C(=O)C |
Kanonische SMILES |
CCCN1C=CC(=C1C)C(=O)C |
Synonyme |
Ethanone, 1-(2-methyl-1-propyl-1H-pyrrol-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



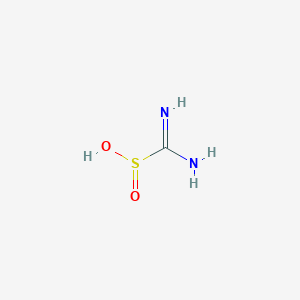
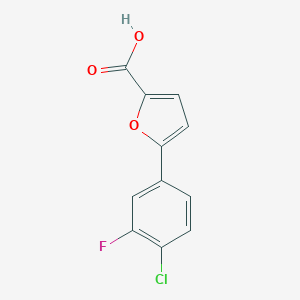
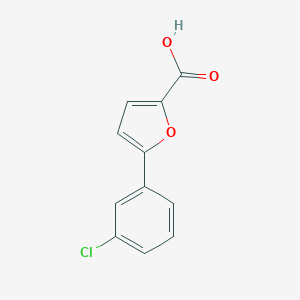
![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)
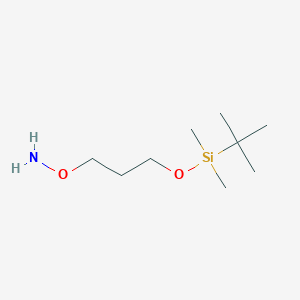
![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)
